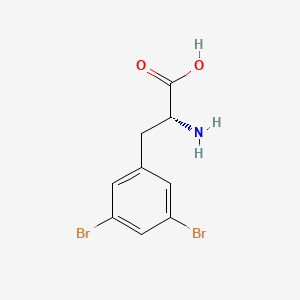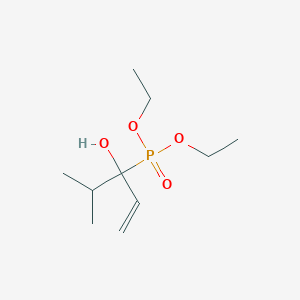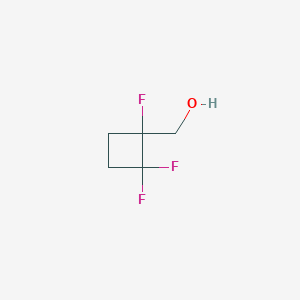
(1,2,2-Trifluorocyclobutyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2,2-Trifluorocyclobutyl)methanol is a fluorinated organic compound with the molecular formula C5H7F3O. It is characterized by a cyclobutane ring substituted with three fluorine atoms and a methanol group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,2-Trifluorocyclobutyl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a fluorinated alkene with a suitable nucleophile, followed by cyclization and subsequent reduction to yield the desired product. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the synthesis is optimized for efficiency and cost-effectiveness. The process includes rigorous purification steps to remove impurities and achieve the desired product quality. Techniques such as distillation, crystallization, and chromatography are commonly employed in the purification process .
Análisis De Reacciones Químicas
Types of Reactions: (1,2,2-Trifluorocyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluorocyclobutanone, while reduction can produce trifluorocyclobutylmethane .
Aplicaciones Científicas De Investigación
(1,2,2-Trifluorocyclobutyl)methanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Its derivatives are explored for potential therapeutic applications, including as enzyme inhibitors and drug candidates.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials
Mecanismo De Acción
The mechanism by which (1,2,2-Trifluorocyclobutyl)methanol exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical outcomes. The pathways involved often include modulation of enzyme activity, inhibition of metabolic processes, and interaction with cellular membranes .
Comparación Con Compuestos Similares
(3,3-Difluorocyclobutyl)methanol: Similar in structure but with two fluorine atoms instead of three.
2,2,2-Trifluoroethanol: A simpler fluorinated alcohol with different reactivity and applications.
Trifluoromethylcyclobutane: Lacks the hydroxyl group, leading to different chemical properties .
Uniqueness: (1,2,2-Trifluorocyclobutyl)methanol is unique due to its trifluorinated cyclobutane ring, which imparts distinct chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile fluorinated compounds .
Propiedades
Fórmula molecular |
C5H7F3O |
|---|---|
Peso molecular |
140.10 g/mol |
Nombre IUPAC |
(1,2,2-trifluorocyclobutyl)methanol |
InChI |
InChI=1S/C5H7F3O/c6-4(3-9)1-2-5(4,7)8/h9H,1-3H2 |
Clave InChI |
UJPJNOCZSZEDHS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1(CO)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B12279522.png)
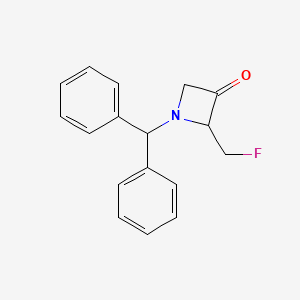
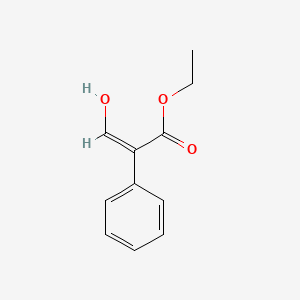
![2-{[4-(4-chlorophenyl)phthalazin-1-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B12279538.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazine](/img/structure/B12279541.png)
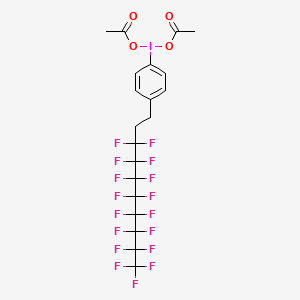
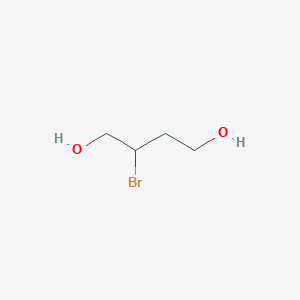
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-3-carboxamide](/img/structure/B12279562.png)
![7-fluoro-3-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B12279568.png)
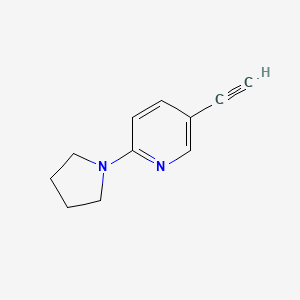
![ethyl5-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12279581.png)
![trans-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)-benzeneacetamide methanesulfonate salt](/img/structure/B12279588.png)
